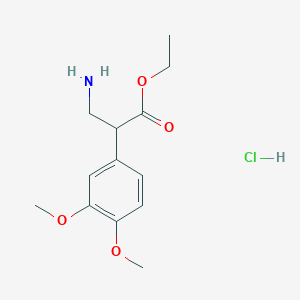

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride

Vue d'ensemble

Description

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C13H20ClNO4 . It is a derivative of 2-(3,4-dimethoxyphenyl)ethylamine .

Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride can be represented by the SMILES stringNC(CC(OCC)=O)C1=CC=C(OC)C=C1OC . The InChI key for this compound is YHMYNMWFMVQBGH-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Polymorphism in Pharmaceutical Compounds

A study explored the polymorphic forms of a closely related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, using spectroscopic and diffractometric techniques. The research highlighted the challenges in analytical and physical characterization due to the similar spectra and diffraction patterns of the polymorphs, essential for understanding the physical properties and stability of pharmaceuticals (Vogt et al., 2013).

Asymmetric Synthesis and Hydrogenation

Another study focused on the asymmetric synthesis of (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, using ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride as a precursor. This research is significant for developing optically pure compounds for pharmaceutical applications, demonstrating the compound's utility in asymmetric synthesis and hydrogenation processes (O'reilly et al., 1990).

Corrosion Inhibition

In the field of materials science, a study investigated the inhibition of mild steel corrosion in hydrochloric acid solution by diamine derivatives, highlighting the potential of similar compounds in corrosion protection. This research contributes to the development of more effective corrosion inhibitors for industrial applications (Herrag et al., 2010).

Insect Growth Regulation

Research on ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound with a similar structure, focused on its application as an insect growth regulator. The study involved synthesis, structural analysis, and bio-assays to evaluate its potential as a juvenile hormone mimic, indicating the broader applicability of such compounds in pest control (Devi & Awasthi, 2022).

Propriétés

IUPAC Name |

ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4.ClH/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3;/h5-7,10H,4,8,14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFYOLQSWMFANN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN)C1=CC(=C(C=C1)OC)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2664238.png)

![benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2664250.png)

![N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2664253.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2664254.png)

![1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2664256.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664260.png)